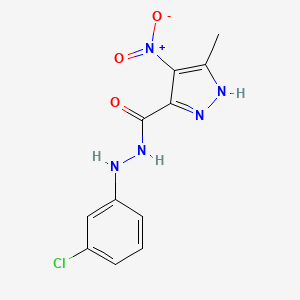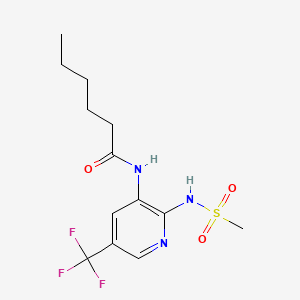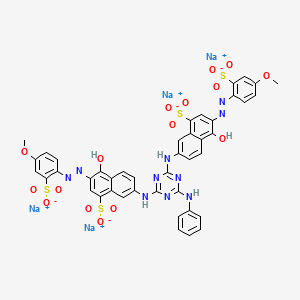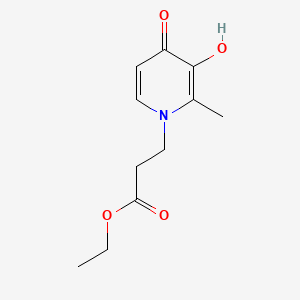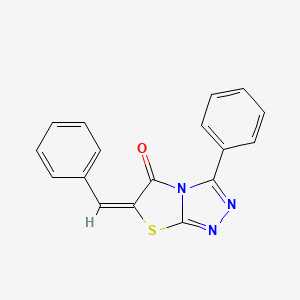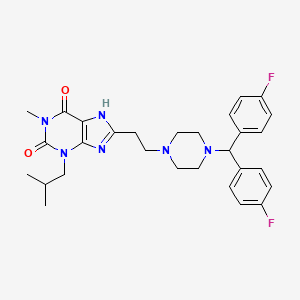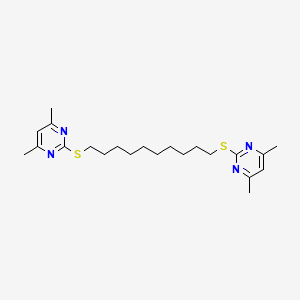
Pyrimidine, 2,2'-(1,10-decanediylbis(thio))bis(4,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This specific compound features a unique structure with two pyrimidine rings connected by a decanediylbis(thio) linker, and each pyrimidine ring is substituted with two methyl groups at positions 4 and 6.
准备方法
The synthesis of Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) involves several steps, typically starting with the preparation of the pyrimidine rings followed by the introduction of the decanediylbis(thio) linker. Common synthetic routes include:
Cyclization Reactions: The pyrimidine rings can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Thioether Formation: The decanediylbis(thio) linker is introduced through thioether formation reactions, often using thiol-containing reagents and decanediyl halides under basic conditions.
Methylation: The final step involves the methylation of the pyrimidine rings at positions 4 and 6, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine rings can undergo nucleophilic substitution reactions, often with halogenating agents or nucleophiles like amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may act by interfering with DNA replication or repair mechanisms, leading to cell death. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
相似化合物的比较
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds contain a sulfur atom at position 2 of the pyrimidine ring and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidines: These bicyclic compounds have a fused pyridine and pyrimidine ring system and are known for their diverse pharmacological properties.
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and are studied for their potential therapeutic applications.
The uniqueness of Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) lies in its specific structural features, such as the decanediylbis(thio) linker and the methyl substitutions, which confer distinct chemical and biological properties.
属性
CAS 编号 |
123392-11-0 |
|---|---|
分子式 |
C22H34N4S2 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
2-[10-(4,6-dimethylpyrimidin-2-yl)sulfanyldecylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C22H34N4S2/c1-17-15-18(2)24-21(23-17)27-13-11-9-7-5-6-8-10-12-14-28-22-25-19(3)16-20(4)26-22/h15-16H,5-14H2,1-4H3 |
InChI 键 |
UUXIMURPTMJGHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCCCCCCCCCCSC2=NC(=CC(=N2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


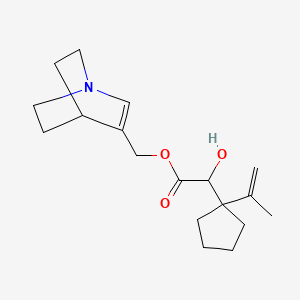
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
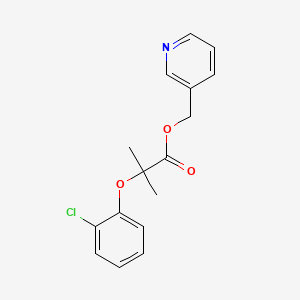
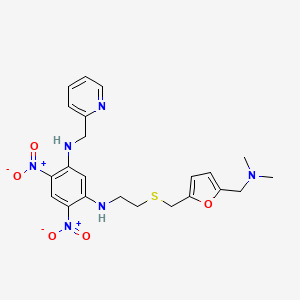
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
